2-(9,10-Dioxoanthracen-2-yl)acetonitrile
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Overview
Description
2-(9,10-Dioxoanthracen-2-yl)acetonitrile is an organic compound with the molecular formula C16H9NO2 It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a nitrile group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile typically involves the reaction of 9,10-anthraquinone with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and advanced purification techniques such as column chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-Dioxoanthracen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracene derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Amides or other functionalized derivatives.
Scientific Research Applications
2-(9,10-Dioxoanthracen-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling. Its ability to scavenge reactive oxygen species (ROS) and inhibit specific enzymes makes it a valuable compound in various biological and medical studies.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A structurally related compound with similar chemical properties.
2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid: Another derivative of anthracene with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(9,10-Dioxoanthracen-2-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications compared to other anthracene derivatives. Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c17-8-7-10-5-6-13-14(9-10)16(19)12-4-2-1-3-11(12)15(13)18/h1-6,9H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOFSHJOQBHGMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377329 |
Source
|
Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121831-04-7 |
Source
|
Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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